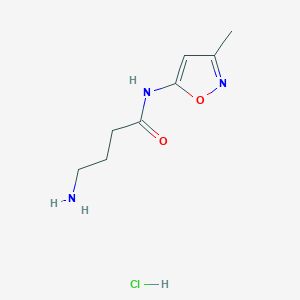

![molecular formula C12H11N3O3 B1449799 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 1193387-71-1](/img/structure/B1449799.png)

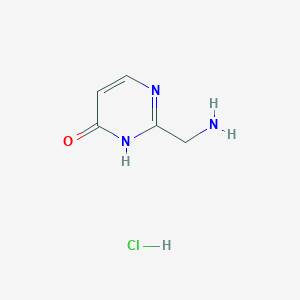

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid

Übersicht

Beschreibung

This compound, also known as 2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid, has a molecular weight of 245.23 and a molecular formula of C12H11N3O3 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3O3/c1-7-9(6-10(16)17)12(18)15-11(14-7)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of n20D 1.66 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research where it serves as a building block for synthesizing peptides and proteins for experimental analysis . Its structure allows for the introduction of pyrimidine rings into peptides, which can be crucial for studying protein-protein interactions and enzyme-substrate dynamics.

Antimicrobial Activity

The pyrimidine scaffold of the compound has been associated with antimicrobial properties . It can be used to develop new antimicrobial agents, particularly against resistant strains of bacteria, by disrupting their DNA synthesis .

Antiviral Research

In the realm of antiviral research , derivatives of this compound have shown promise. They can be designed to interfere with viral replication processes, offering a potential pathway for creating novel antiviral drugs .

Adsorption Studies

The compound’s unique structure makes it suitable for adsorption studies , particularly in the context of environmental research. It can be used to understand how organic molecules interact with various substrates, which is vital for pollution control and remediation efforts .

Antioxidant Properties

Research has indicated that pyridine derivatives exhibit antioxidant properties . This compound, with its pyridine core, could be investigated for its ability to neutralize free radicals, which is significant in the prevention of oxidative stress-related diseases .

Drug Synthesis

The compound is a valuable intermediate in drug synthesis . Its reactive sites allow for modifications that can lead to the development of drugs with improved efficacy and reduced side effects. This is particularly relevant in the synthesis of drugs targeting central nervous system disorders .

Chemical Biology

In chemical biology , this compound can be used as a molecular probe to study biological systems. Its ability to bind selectively to certain enzymes or receptors can help elucidate biological pathways and mechanisms .

Medicinal Chemistry

Lastly, in medicinal chemistry , the compound’s pyridine and pyrimidine moieties are of interest for the design of new therapeutic agents. They can be used to improve pharmacokinetic properties of drugs, such as solubility and bioavailability .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the available literature, compounds with similar structures are often used in the development of clinically active drugs . The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds . Therefore, this compound may have potential applications in drug discovery and development.

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets and cause changes at the molecular level .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The physicochemical parameters of related compounds have been found to be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-(4-methyl-6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7-8(6-10(16)17)12(18)15-11(14-7)9-4-2-3-5-13-9/h2-5H,6H2,1H3,(H,16,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPASQMVGYLCXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Methyl-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidin-5-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)

![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)

![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)

![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)

![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)